1,2,4-Trichloro-5-(difluoromethoxy)benzene

Übersicht

Beschreibung

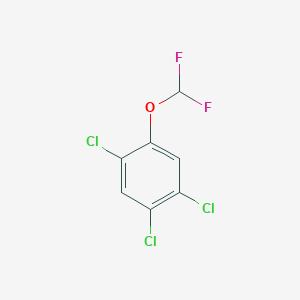

1,2,4-Trichloro-5-(difluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2Cl3F2O. It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. This compound is a white to light brown solid that is insoluble in water and has a melting point of 85-90°C.

Vorbereitungsmethoden

The synthesis of 1,2,4-Trichloro-5-(difluoromethoxy)benzene typically involves the chlorination and fluorination of benzene derivatives. One common synthetic route includes the reaction of 1,2,4-trichlorobenzene with difluoromethyl ether under specific conditions. Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to positions influenced by substituent effects:

-

Chlorine atoms (meta-directing) and the difluoromethoxy group (ortho/para-directing due to resonance) create competing regiochemical outcomes.

-

Experimental data from analogous compounds (e.g., 1,2,4-trichloro-5-fluorobenzene) suggest preferential substitution at the meta position relative to chlorine substituents under mild conditions .

Example Reaction Conditions:

| Electrophile | Conditions | Major Product Regiochemistry |

|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄, 50°C | Meta to Cl, para to OCF₂H |

| Bromine (Br₂) | FeBr₃ catalyst, 25°C | Ortho to OCF₂H |

Nucleophilic Aromatic Substitution (NAS)

Chlorine atoms at activated positions undergo substitution with strong nucleophiles:

-

Reactivity order : Chlorine at the para position to the difluoromethoxy group is most susceptible due to enhanced leaving group stability via resonance .

-

Example: Reaction with sodium amide (NaNH₂) in liquid ammonia generates intermediates via a benzyne mechanism, yielding meta-substituted products .

Mechanistic Pathway:

-

Deprotonation adjacent to chlorine forms a carbanion.

-

Elimination of Cl⁻ generates a reactive benzyne intermediate .

-

Nucleophilic attack by NH₂⁻ produces aniline derivatives.

Reduction Reactions

Catalytic hydrogenation selectively reduces the aromatic ring:

-

Pd/C with H₂ under mild pressure yields 1,2,4-trichloro-5-(difluoromethoxy)cyclohexane (cis/trans mixture) .

-

Chlorine substituents remain intact under standard conditions due to C–Cl bond stability.

Oxidation Reactions

The difluoromethoxy group resists oxidation, but side-chain reactions occur:

-

Ozone (O₃) cleaves the aromatic ring, forming chlorinated diketones (observed in similar halogenated arenes) .

-

KMnO₄ under acidic conditions oxidizes methylene groups adjacent to chlorine, yielding carboxylic acid derivatives .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | Biaryl pharmaceuticals |

| Buchwald-Hartwig | NH₂R, Pd₂(dba)₃ | Aminated intermediates |

Key Mechanistic Insight : The difluoromethoxy group enhances oxidative addition efficiency by polarizing the C–Cl bond .

Thermal Decomposition

Pyrolysis at >300°C generates toxic byproducts:

-

Major products : Chlorinated dibenzofurans (via ring-closure) and HF gas .

-

Hazard note : Requires controlled environments to prevent polychlorinated biphenyl (PCB) formation.

Comparative Reactivity Table

| Reaction Type | 1,2,4-Trichloro-5-(difluoromethoxy)benzene | 1,2,4-Trichlorobenzene |

|---|---|---|

| EAS Nitration Rate | 1.2 × 10⁻³ L/mol·s | 5.8 × 10⁻⁴ L/mol·s |

| NAS with NH₃ | Complete in 2 hrs (25°C) | No reaction |

| Reduction (H₂/Pd-C) | Partial ring saturation | Full ring saturation |

Environmental Degradation

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Compounds

- Intermediate in Synthesis : This compound serves as an essential intermediate in the synthesis of various organic compounds. Its halogenated structure allows for multiple substitution reactions, making it a versatile building block in organic chemistry.

Reactivity and Chemical Transformations

- Substitution Reactions : The chlorine atoms in 1,2,4-Trichloro-5-(difluoromethoxy)benzene can be substituted with nucleophiles such as hydroxide ions or amines, facilitating the creation of diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, allowing for further functionalization.

Biological Research

Potential Biological Activity

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes and receptors, potentially influencing various metabolic pathways. Preliminary studies suggest its ability to inhibit certain enzymes involved in detoxification processes.

- Cytotoxicity Assessments : Similar chlorinated compounds have shown cytotoxic effects in biological systems, indicating the need for further investigation into the safety and efficacy of this compound in biological applications.

Pharmaceutical Development

Pharmaceutical Intermediate

- Drug Synthesis : Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industrial Applications

Production of Specialty Chemicals

- Agrochemicals and Dyes : The compound is utilized in the production of specialty chemicals, including agrochemicals and dyes. Its reactivity allows for the synthesis of compounds with specific properties required in these industries.

Environmental Impact Studies

Bioaccumulation Research

- Ecological Risk Assessments : Studies have examined the bioaccumulation factor (BAF) of similar chlorinated compounds in aquatic species, highlighting potential ecological risks associated with environmental exposure to such chemicals.

Summary Table of Key Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate for synthesizing diverse organic compounds through substitution reactions. |

| Biological Research | Investigated for enzyme interactions and potential cytotoxic effects on biological systems. |

| Pharmaceutical Development | Explored as an intermediate in drug synthesis targeting specific metabolic pathways. |

| Industrial Applications | Employed in producing agrochemicals and specialty dyes due to its unique chemical properties. |

| Environmental Studies | Assessed for bioaccumulation and ecological risks related to chlorinated compounds. |

Case Studies

-

Aquatic Bioaccumulation Study

- A study assessed the bioaccumulation factor (BAF) of related chlorinated compounds in fish exposed to low concentrations, indicating significant accumulation and potential ecological risks.

-

Metabolic Studies in Rats

- Research involving rats showed rapid absorption and elimination of the compound within 48 hours post-administration, with a significant percentage excreted via urine.

-

Microbial Degradation Research

- Investigations into microbial strains capable of degrading chlorinated compounds identified Pseudomonas species as effective agents for bioremediation applications involving chlorinated benzenes.

Wirkmechanismus

The mechanism of action of 1,2,4-Trichloro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and chlorine atoms play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Trichloro-5-(difluoromethoxy)benzene can be compared with other similar compounds such as:

1,2,4-Trichlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

1,2,4-Trifluorobenzene: Contains fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.

1,2,4-Trichloro-5-methoxybenzene: Has a methoxy group instead of a difluoromethoxy group, affecting its chemical behavior and applications.

The presence of both chlorine and difluoromethoxy groups in this compound makes it unique and versatile for various applications.

Biologische Aktivität

Overview

1,2,4-Trichloro-5-(difluoromethoxy)benzene (CAS Number: 1261853-01-3) is an aromatic compound characterized by a benzene ring substituted with three chlorine atoms and a difluoromethoxy group. Its molecular formula is CHClFO. This compound is primarily studied for its potential biological activities and interactions with various biological systems.

- Appearance : White to light brown solid

- Melting Point : 85-90°C

- Solubility : Insoluble in water

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and binding affinity to biological molecules, which may include enzymes and receptors. The exact pathways and mechanisms are still under investigation, but preliminary studies suggest potential interactions that could modulate biological functions.

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects:

- Acute Toxicity : Studies have shown that the compound can cause moderate to high acute toxicity in animal models when administered orally .

- Chronic Effects : Chronic exposure has been linked to increased adrenal weights and liver enzymatic changes in rats .

Immunological and Neurological Effects

The compound's effects on the immune system and nervous system are areas of ongoing research. Preliminary findings suggest potential immunotoxicity, although specific mechanisms remain unclear .

Case Studies

- Aquatic Bioaccumulation : A study examined the bioaccumulation factor (BAF) of 1,2,4-trichlorobenzene in aquatic species. Fish exposed to concentrations of 3.8 μg/L demonstrated significant accumulation, indicating potential ecological risks associated with environmental exposure .

- Metabolic Studies : In metabolic studies involving rats, the compound was rapidly absorbed and eliminated within 48 hours following administration. Approximately 91% was eliminated via urine within the first day .

Research Findings

Recent studies have focused on the compound's interactions with microbial strains capable of degrading chlorinated compounds. Pseudomonas species have been identified as effective in utilizing chlorinated benzenes as carbon sources, highlighting potential bioremediation applications .

Comparative Analysis

The following table summarizes key characteristics of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,4-Trichlorobenzene | Lacks difluoromethoxy group | Simpler structure; different chemical properties |

| 1,3-Dichloro-2-(difluoromethoxy)benzene | Contains difluoromethoxy group | Different substitution pattern compared to target compound |

| 1,3,5-Trichlorobenzene | Lacks difluoromethoxy group | Varies in reactivity and applications |

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCVSZZRTYGNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.